molecular formula C13H14N2O4 B5614998 N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide

N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B5614998
M. Wt: 262.26 g/mol
InChI Key: MWTPLYACYMRSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide, also known as FMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a synthetic compound that has been synthesized using a variety of methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to inhibit the activity of enzymes that are involved in the aggregation of amyloid beta peptides.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to induce apoptosis in cancer cells. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has a number of advantages and limitations for lab experiments. One of the advantages of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is that it is a synthetic compound that can be easily synthesized using a variety of methods. The compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate the compound's effects.

Future Directions

There are a number of future directions for research on N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. One of the most promising directions is in the development of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide-based drugs for the treatment of cancer and Alzheimer's disease. Another direction for research is in the elucidation of the compound's mechanism of action. This will enable researchers to design experiments that can fully elucidate the compound's effects. Finally, research could be conducted to investigate the potential applications of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in other fields of scientific research.

Synthesis Methods

N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has been synthesized using a variety of methods. One of the most common methods of synthesis involves the reaction of 2-acetylpyridine with furfural in the presence of an acid catalyst. The resulting product is then treated with ammonium acetate to yield N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. Another method involves the reaction of 2-acetylpyridine with furfurylamine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.

Scientific Research Applications

N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has potential applications in various fields of scientific research. One of the most promising applications of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is in the field of cancer research. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methoxy-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-11-5-2-6-15(13(11)17)9-12(16)14-8-10-4-3-7-19-10/h2-7H,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTPLYACYMRSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN(C1=O)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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